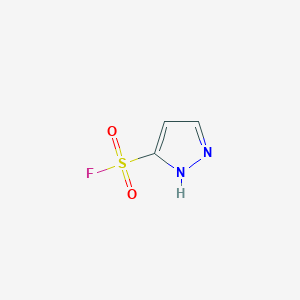
1H-ピラゾール-5-スルホニルフルオリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1H-Pyrazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C3H3FN2O2S. It is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms.
科学的研究の応用
1H-Pyrazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
作用機序
Target of Action
It is known that pyrazole analogs can target metabolic enzymes such as acetylcholinesterase, carbonic anhydrase, and α-glycosidase, which are relevant to neurodegenerative disorders .
Mode of Action
This reaction involves Michael addition and SO2 gas elimination, leading to the rapid construction of pyrazole or triazole cores .
Biochemical Pathways
It is known that pyrazole compounds can influence various biochemical pathways due to their ability to modify through nucleophilic and electrophilic substitution reactions .
Result of Action
It is known that pyrazole compounds can have multiple biological activities .
Action Environment
It is known that the success of suzuki–miyaura coupling, a reaction involving organoboron reagents like 1h-pyrazole-5-sulfonyl fluoride, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Safety and Hazards
将来の方向性
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
生化学分析
Biochemical Properties
1H-Pyrazole-5-sulfonyl fluoride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis. For example, it has been shown to inhibit serine proteases, which are enzymes involved in protein degradation and processing . The interaction between 1H-Pyrazole-5-sulfonyl fluoride and these enzymes is crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
1H-Pyrazole-5-sulfonyl fluoride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammation and immune response, leading to changes in cellular behavior . Additionally, 1H-Pyrazole-5-sulfonyl fluoride has been found to affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization . These cellular effects highlight the potential of this compound in regulating cellular processes and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of 1H-Pyrazole-5-sulfonyl fluoride involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to specific targets, such as enzymes and receptors, and modulating their activity. For instance, 1H-Pyrazole-5-sulfonyl fluoride inhibits enzyme activity by forming covalent bonds with the active sites, leading to irreversible inhibition . This mechanism of action is crucial for understanding the compound’s therapeutic potential and designing targeted interventions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole-5-sulfonyl fluoride can change over time. The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 1H-Pyrazole-5-sulfonyl fluoride is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular behavior and function, highlighting the importance of temporal effects in experimental settings.
Dosage Effects in Animal Models
The effects of 1H-Pyrazole-5-sulfonyl fluoride vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can have beneficial effects, such as anti-inflammatory and immunomodulatory properties . Higher doses may lead to toxic or adverse effects, including organ damage and impaired cellular function . Understanding the dosage effects of 1H-Pyrazole-5-sulfonyl fluoride is crucial for determining its therapeutic window and ensuring safe and effective use in preclinical and clinical studies.
Metabolic Pathways
1H-Pyrazole-5-sulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . The metabolic pathways of 1H-Pyrazole-5-sulfonyl fluoride are essential for understanding its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 1H-Pyrazole-5-sulfonyl fluoride within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation . Understanding the transport and distribution of 1H-Pyrazole-5-sulfonyl fluoride is important for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 1H-Pyrazole-5-sulfonyl fluoride plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of 1H-Pyrazole-5-sulfonyl fluoride is essential for understanding its mechanism of action and designing targeted therapeutic strategies.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-5-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of pyrazole with sulfonyl fluoride under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1H-Pyrazole-5-sulfonyl fluoride often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 1H-Pyrazole-5-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically conducted under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
類似化合物との比較
- 1H-Pyrazole-3-sulfonyl fluoride
- 1H-Pyrazole-4-sulfonyl fluoride
- 1H-Pyrazole-5-sulfonamide
Uniqueness: 1H-Pyrazole-5-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
特性
IUPAC Name |
1H-pyrazole-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADMFYLUVJHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
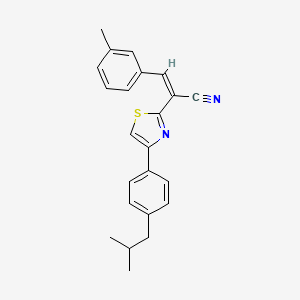
![6-{[4-(4-ethoxyphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2529556.png)
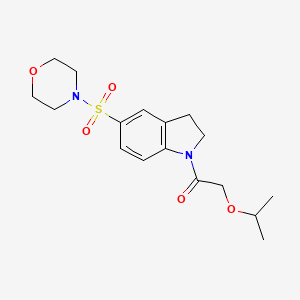

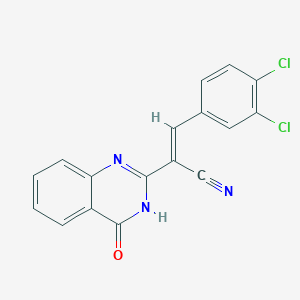
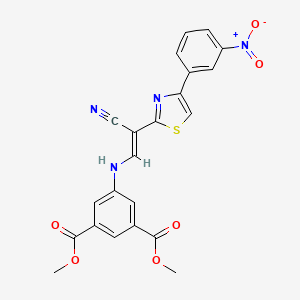

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)
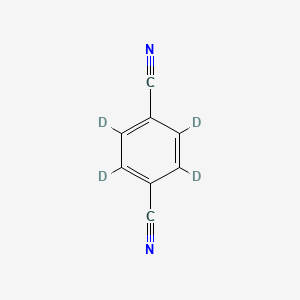
![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2529568.png)

![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)


